Perfluoroperhydrofluoranthene

Vue d'ensemble

Description

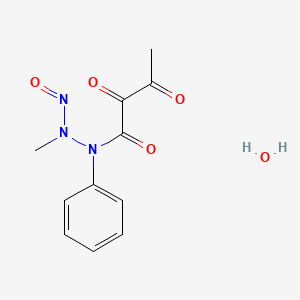

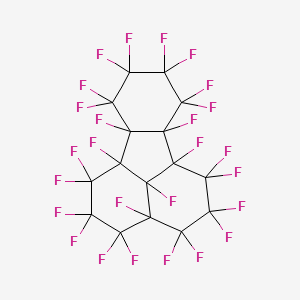

Perfluoroperhydrofluoranthene is a perfluorinated chemical that is used as an additive to cosmetics and as a stabilizer in medical equipment . It has been found to be nontoxic in animal studies, with no adverse effects on the lungs, liver, or heart . Perfluoroperhydrofluoranthene can bind to hyaluronic acid and red blood cells .

Synthesis Analysis

Perfluoroperhydrofluoranthene synthesis involves reaction conditions with cobalt (III) fluoride at 410 - 470 . The molecular formula is C16F26 and the molecular weight is 686.13 .Molecular Structure Analysis

The molecular structure of Perfluoroperhydrofluoranthene is complex due to the presence of numerous fluorine atoms . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis

Perfluoroperhydrofluoranthene has a molecular weight of 686.13 g/mol . It has a high electron deficiency and the ability for its reactivity to be tuned towards specific nucleophiles . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature.Applications De Recherche Scientifique

Synthesis of Perfluoroalkylated Aromatics

Perfluoroperhydrofluoranthene can be utilized in the synthesis of perfluoroalkylated aromatic compounds. These substances are integral in creating materials with exceptional chemical stability, finding uses in surfactants, lubricants, and flame retardants . The development of greener synthesis methods for these compounds is a current focus in chemical research, aiming to reduce environmental impact.

Medical Applications

In the medical field, perfluorinated compounds like Perfluoroperhydrofluoranthene are explored for their potential as drug carriers. Their unique physicochemical properties, such as high gas solubility and low surface tension, make them suitable for formulating multiphase colloidal systems used in drug delivery and vitreoretinal surgery .

Environmental Science

Perfluoroperhydrofluoranthene’s role in environmental science is significant due to its persistence and potential toxicity. It’s involved in studies related to the environmental impact and decontamination of perfluorinated compounds from water. Electrochemical strategies are being developed to remove these substances from the environment effectively .

Material Science

In material science, Perfluoroperhydrofluoranthene contributes to the development of hyperbranched polymeric fluorosurfactants. These materials are crucial in creating high-efficiency, low-toxicity firefighting foams. The surface activities of these materials can be adjusted for various applications, including antifouling coatings for marine concrete protection .

Electronics

Perfluoroperhydrofluoranthene derivatives are being studied for their electronic applications. They are part of a new generation of materials used in organic photovoltaics, molecular electronics, and organic electrochemical transistors. The design of these derivatives is crucial for developing devices with new properties required in modern electronics .

Energy Storage

In the realm of energy storage, perfluorinated compounds are investigated for their potential in dielectric capacitors, which are essential for high-power pulse devices. Research is focused on optimizing property parameters to enhance energy-storage capabilities, which is critical for sustainable energy solutions .

Chemical Engineering

Perfluoroperhydrofluoranthene’s applications in chemical engineering include its use in microfluidics technology. This technology allows for the miniaturization of chemical/biological processes and analytical methods, leading to significant performance enhancements and reduction in sample consumption .

Optimization Techniques in Chemical Processes

Lastly, Perfluoroperhydrofluoranthene can be involved in optimization techniques within chemical engineering. These techniques are vital for maximizing efficiency and profit in chemical processes, which often require multi-objective optimization due to their complex nature .

Mécanisme D'action

Target of Action

Perfluoroperhydrofluoranthene is a perfluorinated chemical that is primarily used as an additive to cosmetics and as a stabilizer in medical equipment . It has been found to bind to hyaluronic acid and red blood cells , suggesting these could be its primary targets.

Mode of Action

It is known that perfluorinated chemicals can interact with various biological targets and induce changes in their function . For instance, they can bind to hyaluronic acid and red blood cells , potentially altering their normal functions. More research is needed to elucidate the specific interactions of Perfluoroperhydrofluoranthene with its targets.

Biochemical Pathways

Perfluorinated chemicals are known to affect various biochemical pathways . For instance, they can influence lipid homeostasis and transfer

Result of Action

Perfluoroperhydrofluoranthene has been found to be non-toxic in animal studies, with no adverse effects on the lungs, liver, or heart . .

Safety and Hazards

Orientations Futures

Perfluoroaromatic reagents, like Perfluoroperhydrofluoranthene, are becoming increasingly valuable as medicines, diagnostic agents, and tools for biomedical sciences . They have potential therapeutic applications and are becoming important in drug discovery . Future research will likely focus on expanding the applications of these compounds and improving our understanding of their properties and effects .

Propriétés

IUPAC Name |

1,1,2,2,3,3,3a,4,4,5,5,6,6,6a,6b,7,7,8,8,9,9,10,10,10a,10b,10c-hexacosafluorofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16F26/c17-1-2(18)4(20)5(21,10(29,30)16(41,42)15(39,40)9(4,27)28)3(1,19)8(25,26)14(37,38)12(33,34)6(1,22)11(31,32)13(35,36)7(2,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMLBKSPDFVXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C3(C4(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(C(C(C(C4(F)F)(F)F)(F)F)(F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16F26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984683 | |

| Record name | Hexacosafluorohexadecahydrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoroperhydrofluoranthene | |

CAS RN |

662-28-2 | |

| Record name | Perfluoroperhydrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacosafluorohexadecahydrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetamide](/img/structure/B1218059.png)

![10-Ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1218060.png)